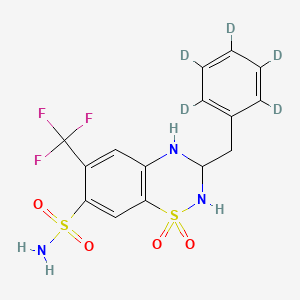

rac Bendroflumetiacida-d5

Descripción general

Descripción

“rac Bendroflumethiazide-d5” is a stable isotope labelled form of Bendroflumethiazide . It is a diuretic and antihypertensive . The molecular formula of “rac Bendroflumethiazide-d5” is C15H9D5F3N3O4S2 and its molecular weight is 426.45 .

Synthesis Analysis

The synthesis of “rac Bendroflumethiazide-d5” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of “rac Bendroflumethiazide-d5” is represented by the formula C15H9D5F3N3O4S2 . It has a molecular weight of 426.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Bendroflumethiazide-d5” include its molecular formula C15H9D5F3N3O4S2 and molecular weight 426.45 . It appears as a solid, white to off-white substance .Aplicaciones Científicas De Investigación

Etiquetado con Isótopos Estables

Rac-Bendroflumetiacida-d5 es una versión marcada con deuterio de Bendroflumetiacida . El etiquetado con deuterio es una técnica utilizada en química y biología para rastrear el paso de átomos a través de mecanismos de reacción y vías metabólicas. Puede ayudar a los investigadores a comprender la farmacocinética y los perfiles metabólicos de los fármacos .

Proceso de Desarrollo de Fármacos

El uso de isótopos estables de hidrógeno, carbono y otros elementos en moléculas de fármacos, como rac-Bendroflumetiacida-d5, se ha utilizado en gran medida como trazadores para la cuantificación durante el proceso de desarrollo de fármacos . Esto puede ayudar a determinar las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco.

Investigación de la Hipertensión

Bendroflumetiacida, la forma no deuterada de rac-Bendroflumetiacida-d5, es un diurético tiazídico utilizado en el tratamiento de la hipertensión . Por lo tanto, rac-Bendroflumetiacida-d5 podría utilizarse en investigaciones relacionadas con la hipertensión y los mecanismos de acción de los diuréticos tiazídicos.

Inhibición del Cotransportador de Sodio-Cloruro

Bendroflumetiacida se une al sitio de cloruro del cotransportador de sodio/cloruro en el túbulo contorneado distal (DCT) del riñón, inhibiendo su acción y provocando natriuresis con pérdida de iones de sodio y cloruro en la orina . Rac-Bendroflumetiacida-d5 podría utilizarse en investigaciones que estudian este mecanismo.

Estudios de Excreción de Potasio

Hay un aumento en la excreción de potasio como resultado del aumento de sodio en el DCT debido a la acción de Bendroflumetiacida . Por lo tanto, rac-Bendroflumetiacida-d5 podría utilizarse en investigaciones que estudian los efectos de los diuréticos sobre los niveles de potasio en el cuerpo.

Investigación de la Hiperglucemia

Los diuréticos tiazídicos, incluida la Bendroflumetiacida, se han asociado con la hiperglucemia . Rac-Bendroflumetiacida-d5 podría utilizarse en investigaciones que estudian los mecanismos detrás de este efecto secundario.

Mecanismo De Acción

Target of Action

Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

Rac Bendroflumethiazide-d5 acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .

Biochemical Pathways

The primary biochemical pathway affected by Rac Bendroflumethiazide-d5 is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

Rac Bendroflumethiazide-d5 is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .

Result of Action

The primary result of Rac Bendroflumethiazide-d5’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac Bendroflumethiazide-d5 has several advantages for laboratory experiments. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, rac Bendroflumethiazide-d5 is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using rac Bendroflumethiazide-d5 for laboratory experiments. It is not water-soluble, meaning that it must be dissolved in a solvent prior to use. Additionally, rac Bendroflumethiazide-d5 has a short half-life, meaning that it must be administered frequently in order to maintain its effects.

Direcciones Futuras

Rac Bendroflumethiazide-d5 has potential applications in the development of new thiazide diuretics. It could be used to study the pharmacokinetics of thiazide diuretics and to identify new compounds with improved pharmacokinetic profiles. Additionally, rac Bendroflumethiazide-d5 could be used to study the effects of thiazide diuretics on the cardiovascular system and to identify new compounds with improved cardiovascular effects. rac Bendroflumethiazide-d5 could also be used to develop new compounds with improved antidiabetic effects and antihyperlipidemic effects. Finally, rac Bendroflumethiazide-d5 could be used to study the metabolism of thiazide diuretics in humans and to identify new compounds with improved metabolic profiles.

Métodos De Síntesis

Rac Bendroflumethiazide-d5 is synthesized from bendroflumethiazide by a two-step process. The first step involves the conversion of bendroflumethiazide to the corresponding 5-chloro-2-hydroxy-4-methylthiazole. This is accomplished by reacting bendroflumethiazide with phosphorus oxychloride in a 1:1 molar ratio in dichloromethane at room temperature. The second step involves the reaction of the 5-chloro-2-hydroxy-4-methylthiazole with carbon-5 labeled benzene in the presence of a palladium catalyst. This reaction yields the desired rac Bendroflumethiazide-d5 compound.

Propiedades

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330183-13-5 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)